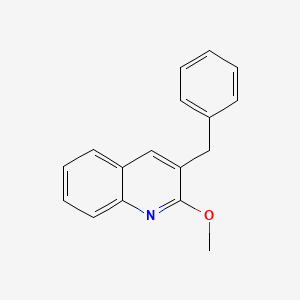

3-Benzyl-2-methoxyquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Benzyl-2-methoxyquinoline is a chemical compound with the molecular formula C17H15NO . It is an important intermediate for synthesizing bedaquiline , a potential drug in the treatment of tuberculosis .

Synthesis Analysis

The synthesis of 3-Benzyl-2-methoxyquinoline involves several steps . The process starts with the reaction of phenylpropionyl chloride with p-bromoaniline to obtain N-(4-bromophenyl) phenylacrylamide. This compound then reacts with phosphorus oxychloride and N, N-dimethylformamide to generate a Vilsmeier-Haake reaction, resulting in 3-benzyl-6-bromo-2-chloroquinoline. Finally, the 3-benzyl-6-bromo-2-chloroquinoline is reacted with sodium methoxide to produce 3-Benzyl-2-methoxyquinoline .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Benzyl-2-methoxyquinoline have been described in the synthesis analysis section. The reactions involve the use of phenylpropionyl chloride, p-bromoaniline, phosphorus oxychloride, N, N-dimethylformamide, and sodium methoxide .Physical And Chemical Properties Analysis

3-Benzyl-2-methoxyquinoline has a molecular weight of 249.3071 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Anticancer Activity

Quinoline derivatives have shown potential in anticancer activity. They are being studied for their ability to inhibit the growth of cancer cells .

Antioxidant Activity

Quinoline compounds also exhibit antioxidant properties. They can neutralize free radicals, which are harmful compounds that can cause damage to cells in the body .

Anti-inflammatory Activity

Quinoline derivatives have been found to have anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .

Antimalarial Activity

Quinolines have a long history of use in the treatment of malaria. They can inhibit the growth of Plasmodium parasites, which are responsible for causing malaria .

Anti-SARS-CoV-2 Activity

Recent research has indicated that quinoline derivatives may have potential in the treatment of SARS-CoV-2, the virus that causes COVID-19 .

Antituberculosis Activity

Quinoline compounds have shown potential in the treatment of tuberculosis. They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Safety and Hazards

特性

IUPAC Name |

3-benzyl-2-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-19-17-15(11-13-7-3-2-4-8-13)12-14-9-5-6-10-16(14)18-17/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWVHIVDJMUEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2735707.png)

![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2735709.png)

![2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine](/img/structure/B2735710.png)

![3-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2735711.png)

![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2735712.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2735718.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2735721.png)

![2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-[(3-hydroxypropyl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2735726.png)